

# Application Notes: Laboratory Synthesis of High-Purity Dichlorotetrafluoroethane

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## Compound of Interest

Compound Name: Dichlorotetrafluoroethane

Cat. No.: B1200811

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These application notes provide detailed protocols for the laboratory-scale synthesis of high-purity **dichlorotetrafluoroethane**, with a focus on producing the 1,1-dichloro-1,2,2,2-tetrafluoroethane isomer (CFC-114a). The synthesis of chlorofluorocarbons (CFCs) like **dichlorotetrafluoroethane** requires careful handling of halogenated compounds and fluorinating agents. The protocols outlined below are intended for researchers and scientists in a controlled laboratory setting.

**Dichlorotetrafluoroethane** has two primary isomers: 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114). A significant challenge in the synthesis of **dichlorotetrafluoroethane** is the frequent co-production of both isomers, which are difficult to separate due to their very close boiling points (3.0°C for CFC-114a and 3.8°C for CFC-114).<sup>[1]</sup> The methods described herein are designed to selectively synthesize the CFC-114a isomer to achieve high purity.

## Protocol 1: Two-Step Synthesis of High-Purity 1,1-Dichloro-1,2,2,2-tetrafluoroethane (CFC-114a) via Isomerization and Fluorination

This protocol is based on a process that first isomerizes 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) to 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), followed by a fluorination step.<sup>[1]</sup> This two-step approach is effective in producing high-purity CFC-114a with minimal formation of the CFC-114 isomer.<sup>[1]</sup>

## Experimental Protocol

### Step 1: Isomerization of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

- **Apparatus Setup:** A fixed-bed reactor made of a material resistant to hydrofluoric acid (e.g., Hastelloy or Monel) is charged with a suitable isomerization catalyst. The catalyst can be a halide or oxide of elements such as aluminum, chromium, or iron.[\[1\]](#)
- **Catalyst Activation:** The catalyst is activated by heating it under a stream of anhydrous nitrogen to remove any moisture, followed by treatment with anhydrous hydrogen fluoride (HF) at an elevated temperature.
- **Reaction:** Gaseous 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is passed through the heated catalyst bed. The reaction temperature is maintained between 150°C and 250°C.
- **Product Collection:** The effluent gas from the reactor, primarily containing 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) and unreacted CFC-113, is passed through a condenser to liquefy the products.

### Step 2: Fluorination of 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a)

- **Apparatus Setup:** The liquefied product from Step 1, rich in CFC-113a, is fed into a liquid-phase fluorination reactor. The reactor should also be constructed from HF-resistant materials.
- **Catalyst:** An antimony pentahalide catalyst, such as antimony pentachloride ( $\text{SbCl}_5$ ), is used for this step.[\[2\]](#)
- **Reaction:** Anhydrous hydrogen fluoride (HF) is bubbled through the liquid CFC-113a containing the catalyst. The reaction is typically carried out at a temperature between 50°C and 150°C and at a pressure sufficient to maintain the reactants in the liquid phase.
- **Product Separation:** The gaseous product stream, containing 1,1-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), is continuously removed from the reactor.[\[2\]](#)
- **Purification:** The crude CFC-114a is passed through a series of purification steps:
  - A water scrubber to remove unreacted HF and catalyst residues.

- A drying column containing a suitable desiccant (e.g., molecular sieves) to remove moisture.
- A cold trap to condense and collect the high-purity CFC-114a.

## Data Presentation

Parameter	Value	Reference
Isomerization		
Catalyst	Al <sub>2</sub> O <sub>3</sub> or Cr <sub>2</sub> O <sub>3</sub>	[1]
Temperature	150 - 250 °C	[1]
Conversion of CFC-113	> 90%	
Selectivity for CFC-113a	> 95%	
Fluorination		
Catalyst	SbCl <sub>5</sub>	[2]
Temperature	50 - 150 °C	[2]
Molar Ratio (HF:CFC-113a)	1.5:1 to 3:1	
Yield of CFC-114a	> 98%	
Final Purity of CFC-114a	> 99.5%	

## Protocol 2: Direct Fluorination of 1,1,1-Trichlorotrifluoroethane (CFC-113a)

This protocol describes a direct liquid-phase hydrofluorination of 1,1,1-trichlorotrifluoroethane (CFC-113a) to produce 1,1-dichlorotetrafluoroethane (CFC-114a).[3] This method can also yield a high-purity product, provided the starting material is substantially free of the CFC-113 isomer.[3]

## Experimental Protocol

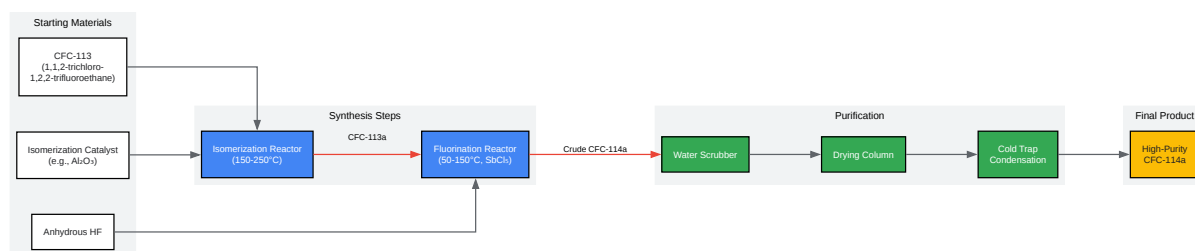
- **Reactor Charging:** A pressure reactor is charged with an antimony pentachloride ( $\text{SbCl}_5$ ) catalyst.
- **Reactant Feed:** A mixture of 1,1,1-trichlorotrifluoroethane (CFC-113a), anhydrous hydrogen fluoride (HF), and a small amount of chlorine ( $\text{Cl}_2$ ) are fed into the reactor. The chlorine is used to maintain the catalyst in its active pentavalent state.
- **Reaction Conditions:** The reaction is maintained at a temperature between  $80^\circ\text{C}$  and  $120^\circ\text{C}$  and a pressure of 100 to 200 psig.
- **Product Recovery:** The gaseous effluent from the reactor, consisting mainly of CFC-114a and unreacted starting materials, is passed through a series of purification columns.
- **Purification:**
  - The product stream is first washed with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic byproducts.
  - The gas is then dried by passing it through a column of anhydrous calcium sulfate.
  - Fractional distillation is used as a final step to separate the desired CFC-114a from any remaining impurities.

## Data Presentation

Parameter	Value	Reference
Catalyst	$\text{SbCl}_5$	[2]
Temperature	80 - 120 °C	
Pressure	100 - 200 psig	
Molar Ratio (HF:CFC-113a)	2:1	
Molar Ratio ( $\text{Cl}_2$ :CFC-113a)	0.02:1	
Conversion of CFC-113a	~ 50-60% per pass	
Selectivity for CFC-114a	> 99%	
Final Purity of CFC-114a	> 99.8%	

## Visualizations

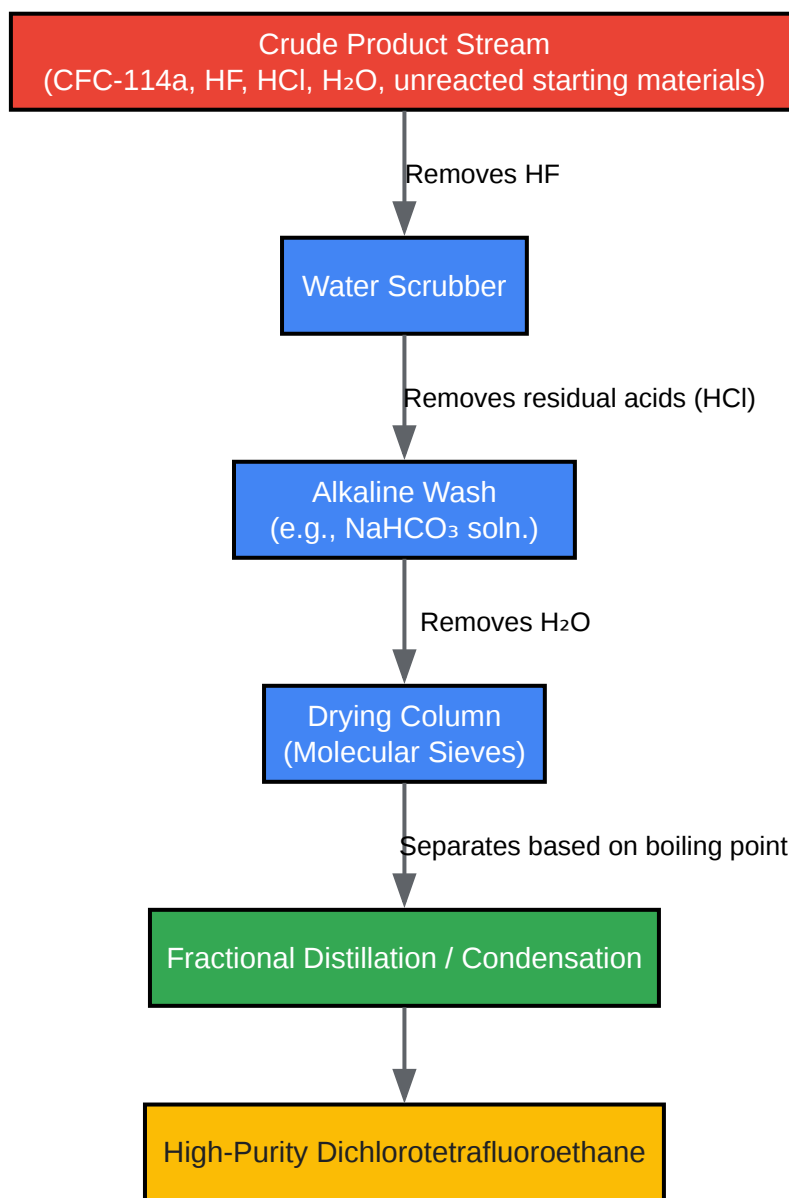
### Experimental Workflow Diagram



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Caption: Workflow for the two-step synthesis of high-purity CFC-114a.

### Purification Pathway Diagram



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Caption: Logical steps for the purification of **Dichlorotetrafluoroethane**.

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## References

- 1. EP0317981A2 - Process for producing 1,1-dichloro-1,2,2,2-tetrafluoroethane - Google Patents [patents.google.com]
- 2. EP0426343A1 - Process for manufacture of 1,1-dichlorotetrafluoroethane - Google Patents [patents.google.com]
- 3. DE69006820T2 - Process for the preparation of 1,1-dichlorotetrafluoroethane. - Google Patents [patents.google.com]
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